molecular formula C9H7NO4 B1660918 Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate CAS No. 85567-43-7

Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate

Cat. No. B1660918
CAS RN: 85567-43-7
M. Wt: 193.16
InChI Key: BIMSZOTZTGCYEO-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 85567-43-7 . It has a molecular weight of 193.16 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF, and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate . Following the extraction, the aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford the desired compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate” can be represented by the Inchi Code: 1S/C9H7NO4/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 193.16 .

properties

IUPAC Name

methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSZOTZTGCYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234770
Record name Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate

CAS RN

85567-43-7
Record name Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85567-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyfuro(3,2-b)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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